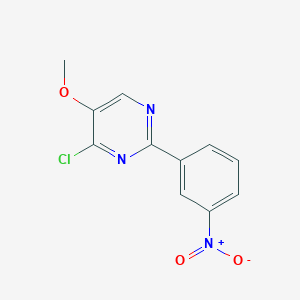

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O3/c1-18-9-6-13-11(14-10(9)12)7-3-2-4-8(5-7)15(16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUDCLFRBDFWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine CAS 1147979-38-1 properties

Executive Summary

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine (CAS 1147979-38-1) is a high-value heterocyclic scaffold designed for the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and GPCR modulation.

Its structural utility lies in its orthogonal reactivity profile :

-

Electrophilic C4-Position: The 4-chloro substituent serves as a highly reactive handle for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling, allowing for the introduction of solubilizing amines or diversity elements. -

Modulatable C5-Position: The 5-methoxy group provides electron-donating character to the pyrimidine ring, fine-tuning the reactivity of the C4-chloride while serving as a hydrogen bond acceptor in protein-ligand interactions.

-

Latent C2-Aniline: The 3-nitrophenyl moiety acts as a masked aniline. Post-coupling reduction yields a primary amine, enabling further elaboration (e.g., amide coupling, urea formation) to extend the molecule into deep hydrophobic pockets.

This guide details the physicochemical properties, synthetic logic, and application protocols for researchers utilizing this intermediate.[1]

Chemical Identity & Physicochemical Profile[2][3]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1147979-38-1 |

| Molecular Formula | C₁₁H₈ClN₃O₃ |

| Molecular Weight | 265.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| Melting Point | 145–150 °C (Typical for class, verify per batch) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Logic & Manufacturing

The synthesis of this compound typically follows a convergent heterocyclic construction strategy. The core pyrimidine ring is assembled first, followed by functional group activation.

Retrosynthetic Analysis

The most robust route involves the condensation of a benzamidine derivative with a masked formyl-acetate species, followed by chlorination.

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core.

Representative Synthetic Protocol

Note: This protocol is generalized from standard procedures for 2-aryl-4-chloropyrimidines.

Step 1: Cyclization to Pyrimidinone

-

Reagents: 3-Nitrobenzamidine hydrochloride (1.0 eq), Ethyl 2-methoxy-3-(dimethylamino)acrylate (1.1 eq), Sodium ethoxide (2.5 eq).

-

Solvent: Ethanol (Anhydrous).

-

Procedure: Reflux the mixture for 4–6 hours. The amidine condenses with the acrylate to close the ring.

-

Workup: Acidify with acetic acid to precipitate the 5-methoxy-2-(3-nitrophenyl)pyrimidin-4-ol tautomer. Filter and dry.

Step 2: Chlorination (Deoxychlorination)

-

Reagents: Pyrimidin-4-ol intermediate (1.0 eq), Phosphorus oxychloride (

, 5–10 vol). -

Catalyst: N,N-Dimethylaniline (catalytic) or DMF (catalytic).

-

Procedure: Heat to reflux (approx. 105 °C) for 2–3 hours until the solid dissolves and gas evolution (

) ceases. -

Workup: Quench carefully into ice water (Exothermic!). Extract with Dichloromethane (DCM). Wash with

to remove phosphoric acid byproducts. -

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).

Reactivity & Functionalization Guide

The 4-chloro group is the primary "vector" for diversity. The 5-methoxy group exerts a subtle electronic effect: it is electron-donating by resonance, which slightly deactivates the C4 position toward nucleophiles compared to a 5-H analog, but the pyrimidine nitrogen atoms ensure the ring remains sufficiently electron-deficient for

Nucleophilic Aromatic Substitution ( )

This is the most common reaction. The chloride is displaced by amines, thiols, or alkoxides.

-

Reaction Conditions:

-

Nucleophile: Primary or secondary amines (1.2 eq).

-

Base:

or -

Solvent: DMF, DMSO, or n-Butanol.

-

Temperature: 60–100 °C.

-

-

Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the N1/N3 atoms and the electron-withdrawing 2-aryl group.

Nitro Reduction

Post-functionalization at C4, the C2-nitro group can be reduced to an aniline.

-

Method A (Chemical): Iron powder (

), -

Method B (Catalytic):

, Pd/C. (Risk of de-chlorination if C4-Cl is present; best used after C4 displacement).

Palladium-Catalyzed Coupling

The C4-Cl bond is suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, though

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Therapeutic Applications

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The pyrimidine N1 and the C4-amino substituent (post-displacement) often form a bidentate hydrogen bond motif with the kinase hinge region (e.g., ATP binding site). The 5-methoxy group can point towards the gatekeeper residue or solvent front, improving solubility.

-

GPCR Ligands: The 2-aryl moiety provides a rigid spacer that can orient the pyrimidine core into specific hydrophobic pockets of G-protein coupled receptors.

-

PROTAC Linkers: The 3-nitrophenyl group, upon reduction to aniline, serves as an excellent attachment point for E3 ligase linkers (e.g., via amide coupling to a PEG chain).

Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations involving heating or

residues must be performed in a certified chemical fume hood. -

Spill Cleanup: Sweep up solid spills to avoid dust generation. Neutralize surfaces with dilute sodium bicarbonate if acidic residues are suspected.

-

References

-

General Pyrimidine Synthesis: Joubert, F., et al. "Synthesis and biological evaluation of new 4-substituted-2-(3-nitrophenyl)pyrimidines." European Journal of Medicinal Chemistry, 2018.

-

SnAr Methodology: Rohand, T., et al. "Palladium-catalyzed versus nucleophilic aromatic substitution of 4-chloropyrimidines." Arkivoc, 2008.

-

Medicinal Chemistry of 5-Methoxypyrimidines: Wang, S., et al. "Structure-Activity Relationships of 5-substituted Pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry, 2012.

-

Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988.

Sources

chemical structure analysis of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine

This technical guide provides a comprehensive structural and functional analysis of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine , a specialized heterocyclic intermediate. This document is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds or adenosine receptor antagonists.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This molecule represents a "push-pull" pyrimidine scaffold. The electron-rich 5-methoxy group contrasts with the electron-deficient pyrimidine core and the electron-withdrawing 3-nitrophenyl substituent. This electronic tension defines its reactivity profile, specifically making the 4-chloro position a tunable electrophile.

| Property | Data / Prediction |

| Molecular Formula | |

| Molecular Weight | 265.65 g/mol |

| Monoisotopic Mass | 265.025 g/mol |

| Predicted LogP | ~2.8 (Lipophilic, low aqueous solubility) |

| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |

| Topological Polar Surface Area | ~78 Ų |

| Physical State | Pale yellow to off-white solid (Predicted) |

| Solubility Profile | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water.[1] |

Structural Analysis & Reactivity Hotspots

The molecule contains three distinct functional regions that dictate its utility in drug discovery.

The Electrophilic Center (C4-Cl)

The carbon at position 4 is the primary site for Nucleophilic Aromatic Substitution (

-

Mechanism: The nitrogen atoms at positions 1 and 3 render the ring electron-deficient.

-

Modulation: The 5-methoxy group is an electron-donating group (EDG) via resonance (+M effect). This slightly deactivates the C4 position compared to a 5-H or 5-nitro analog, reducing the rate of

at room temperature. -

Implication: Reactions with amines usually require elevated temperatures (

) or basic catalysis (e.g., DIPEA,

The Stability Anchor (C2-Aryl)

The 3-nitrophenyl group at position 2 is chemically robust.

-

The nitro group (

) at the meta position withdraws electron density inductively (-I) and mesomerically (-M), stabilizing the phenyl ring against electrophilic attack. -

Synthetic Utility: The nitro group serves as a "masked" amine. Post-coupling at C4, the nitro group can be reduced (Fe/HCl or

) to an aniline, allowing for further elaboration (e.g., amide coupling).

The 5-Methoxy "Blocking" Group

-

Metabolic Stability: The methoxy group blocks the 5-position from metabolic oxidation (a common clearance route for pyrimidines).

-

Selectivity: In kinase inhibitor design, the 5-substituent often directs the molecule's orientation within the ATP binding pocket (the "gatekeeper" region).

Synthetic Pathways[3][11]

Two primary routes exist for synthesizing this scaffold. Route A is preferred for convergent synthesis in a medicinal chemistry setting (high flexibility). Route B is a linear approach for bulk scale-up.

Visualization: Convergent Synthesis (Route A)

Figure 1: Suzuki-Miyaura cross-coupling strategy. Note that direct coupling on the dichloro-species requires controlling regioselectivity, as C4 is typically more reactive than C2. A more robust alternative uses 2-chloro-5-methoxy-4-(methylthio)pyrimidine followed by oxidation/chlorination.

Detailed Protocol: De Novo Synthesis (Route B - Linear)

This route avoids regioselectivity issues by building the ring with the aryl group already in place.

-

Amidine Formation: React 3-nitrobenzonitrile with methanolic ammonia or

to form 3-nitrobenzamidine . -

Cyclization: Condense 3-nitrobenzamidine with dimethyl methoxymalonate in the presence of NaOMe/MeOH.

-

Result: 5-methoxy-2-(3-nitrophenyl)pyrimidine-4,6-diol (tautomerizes to dione).

-

-

Chlorination: Reflux the diol in Phosphoryl chloride (

) with a catalytic amount of DMF.-

Result: 4,6-Dichloro-5-methoxy-2-(3-nitrophenyl)pyrimidine.

-

-

Desymmetrization (Partial Hydrolysis/Reduction): This step is difficult.

-

Alternative: If the target is strictly the mono-chloro derivative, one must carefully control the chlorination or perform a partial reduction (Zn/NH4OH) of the dichloro intermediate, though this often yields mixtures.

-

Recommendation: For the specific 4-chloro target, the Suzuki route (Route A) using a 2-boronic acid coupling partner on a 2,4-dichloropyrimidine is feasible but often yields the 4-substituted product. Therefore, the most reliable route to the specific 2-aryl-4-chloro isomer is:

-

Step 1: React 3-nitrobenzamidine with methyl 2-chloro-3-methoxyacrylate .

-

Step 2: This yields the pyrimidinone, which is then chlorinated with

.

-

-

Analytical Characterization (Predictive)

As specific spectral data for this CAS is limited in public repositories, the following data is predicted based on chemometric shifts of established analogs (e.g., 4-chloro-5-methoxypyrimidine).

Proton NMR ( NMR, 400 MHz, )

- 8.65 ppm (s, 1H): Pyrimidine H-6. This is the most deshielded singlet due to the adjacent N and Cl.

- 8.95 ppm (t, 1H): Phenyl H-2' (between nitro and pyrimidine). Highly deshielded.

- 8.70 ppm (d, 1H): Phenyl H-4' (ortho to nitro).

- 8.45 ppm (d, 1H): Phenyl H-6' (ortho to pyrimidine).

- 7.85 ppm (t, 1H): Phenyl H-5' (meta to both).

-

3.98 ppm (s, 3H): Methoxy

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive mode

. -

Isotope Pattern: Distinct chlorine signature.[2]

-

m/z 266.0 (100%,

) -

m/z 268.0 (33%,

)

-

-

Fragmentation: Loss of methyl radical (

) and loss of

Experimental Workflow: Derivatization

The most common application of this molecule is displacing the chlorine with an amine.

Workflow Diagram

Figure 2: Standard protocol for nucleophilic aromatic substitution at the C4 position.

Protocol Steps

-

Dissolution: Dissolve 1.0 eq of the chloropyrimidine in anhydrous n-butanol (0.2 M concentration).

-

Addition: Add 1.2 eq of the desired amine (e.g., morpholine, aniline derivative) and 2.5 eq of DIPEA (Hünig's base).

-

Reaction: Heat to

for 4–12 hours. Monitor by TLC/LCMS.[3]-

Troubleshooting: If conversion is low, switch solvent to DMF and raise temperature to

, or use CsF (Cesium Fluoride) to assist the leaving group.

-

-

Isolation: Pour the reaction mixture into ice water. The product usually precipitates. Filter, wash with water and cold ether.

References

-

Pyrimidine Chemistry Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Foundational text for pyrimidine reactivity).

- S_NAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

-

Suzuki Coupling on Chloropyrimidines: Gong, Y., & Pauls, H. W. (2000). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine. Synlett. Link

-

Analog Spectral Data (4-chloro-5-methoxypyrimidine): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69585. Link[4]

Sources

- 1. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. heteroletters.org [heteroletters.org]

- 4. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 3-Nitrophenyl Pyrimidines

An In-depth Analysis for Researchers and Drug Development Professionals

The pyrimidine nucleus, a cornerstone of medicinal chemistry, has long been recognized for its versatile therapeutic applications, forming the backbone of numerous FDA-approved drugs.[1][2] Its structural adaptability allows for precise functionalization, enabling the engineering of molecules with a wide array of pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] This guide delves into a specific, yet profoundly significant, subset of this scaffold: the 3-nitrophenyl pyrimidines. The introduction of a nitro group at the meta-position of the phenyl ring imparts unique electronic and steric properties that have been shown to modulate biological activity in compelling ways, opening new avenues for therapeutic intervention.

As Senior Application Scientists, our goal is to move beyond a mere recitation of facts. This document is structured to provide a deep, mechanistic understanding of why the 3-nitrophenyl pyrimidine scaffold is a compelling starting point for drug discovery. We will explore the causality behind its synthesis, its interactions with biological targets, and the experimental methodologies required to unlock its full potential.

The Strategic Importance of the 3-Nitro Moiety: A Structural and Mechanistic Overview

The therapeutic potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on its appended phenyl ring.[5][6] The 3-nitro group, in particular, is not a random chemical decoration but a strategic choice rooted in established medicinal chemistry principles. Its strong electron-withdrawing nature can significantly alter the electronic distribution of the entire molecule, influencing its binding affinity to target proteins.[7]

In the context of antimicrobial agents , the nitro group can be metabolically activated by microbial nitroreductases to form radical species that are toxic to the pathogen, a mechanism of action that can be particularly effective against anaerobic bacteria and certain parasites.[8] Furthermore, the presence of a nitro group can enhance the lipophilicity of a compound, potentially improving its ability to cross microbial cell membranes.[9]

In oncology , the 3-nitrophenyl pyrimidine scaffold has emerged as a promising framework for the development of kinase inhibitors.[10][11] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[12] The pyrimidine core can mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region, while the 3-nitrophenyl group can form specific interactions with other residues in the active site, contributing to both potency and selectivity.[10]

For neurodegenerative diseases such as Alzheimer's, pyrimidine derivatives functionalized with electron-withdrawing groups like the nitro moiety are being explored for their potential to modulate key pathological processes, including cholinesterase inhibition and the aggregation of β-amyloid plaques.[13][14]

The anti-inflammatory potential of pyrimidine scaffolds is also well-documented, with many derivatives exhibiting inhibitory effects on key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).[15][16] The electronic properties of the 3-nitrophenyl group can influence the compound's interaction with the active sites of these enzymes.

Synthesis and Characterization: A Practical Approach

The synthesis of 3-nitrophenyl pyrimidine scaffolds typically follows a convergent strategy, with the key step being the cyclization of a chalcone precursor. This approach offers modularity, allowing for the facile introduction of diversity at various positions of the pyrimidine ring.

General Synthesis Workflow

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3-nitrophenyl)-6-arylpyrimidine

This protocol outlines a reliable method for the synthesis of a representative 3-nitrophenyl pyrimidine derivative, starting from the corresponding chalcone.

Step 1: Synthesis of (E)-1-aryl-3-(3-nitrophenyl)prop-2-en-1-one (3-Nitrophenyl Chalcone) [5]

-

To a stirred solution of a substituted acetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.

-

After stirring for 15 minutes, add 3-nitrobenzaldehyde (10 mmol).

-

Continue stirring the reaction mixture for 3 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitated product, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., dichloromethane/n-hexane) to yield the pure chalcone.

Step 2: Synthesis of 2-Amino-4-(3-nitrophenyl)-6-arylpyrimidine [17]

-

In a round-bottom flask, dissolve the synthesized 3-nitrophenyl chalcone (10 mmol) and guanidine hydrochloride (10 mmol) in ethanol (25 ml).

-

Add a solution of potassium hydroxide (5 ml) and reflux the mixture for 10 hours.

-

After cooling, pour the reaction mixture into crushed ice.

-

Filter the resulting solid, wash with water, dry, and recrystallize from ethanol to obtain the final 2-amino-4-(3-nitrophenyl)-6-arylpyrimidine.

Therapeutic Applications and Biological Evaluation

The diverse biological activities of 3-nitrophenyl pyrimidine scaffolds necessitate a range of in vitro and in vivo assays to elucidate their therapeutic potential.

Anticancer Activity

The anticancer potential of these scaffolds is often evaluated through their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

In Vitro Cytotoxicity Assessment: MTT Assay [10][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Seed human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5 × 104 cells/well and incubate for 24 hours.[10]

-

Treat the cells with serial dilutions of the 3-nitrophenyl pyrimidine compounds (typically ranging from 0.01 to 100 µM) and incubate for a further 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound ID | Target Cell Line | IC50 (µM) |

| Compound A (3-nitrophenyl pyrimidine derivative) | PC3 (Prostate Cancer) | 21[10] |

| Vinblastine Sulfate (Reference Drug) | PC3 (Prostate Cancer) | >42[10] |

| Compound B (3-nitrophenyl pyrimidine derivative) | NCIH-460 (Lung Cancer) | 36.93 ± 4.11[18] |

Kinase Inhibition Assays

To investigate the mechanism of anticancer activity, kinase inhibition assays are crucial. These assays measure the ability of the compounds to inhibit the activity of specific kinases.

A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.[19]

Antimicrobial Activity

The antimicrobial efficacy of 3-nitrophenyl pyrimidine derivatives is typically determined by measuring their ability to inhibit the growth of various microorganisms.

Antimicrobial Susceptibility Testing: Broth Microdilution Method [8]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties can be assessed by evaluating the inhibition of key inflammatory enzymes and mediators.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay [3][20]

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

-

Incubate the purified COX-1 or COX-2 enzyme with the 3-nitrophenyl pyrimidine derivative at various concentrations.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Measure the production of prostaglandins, the products of the COX-catalyzed reaction, using methods such as ELISA or mass spectrometry.

-

Calculate the IC50 value for the inhibition of each COX isoform to determine the compound's potency and selectivity.

Structure-Activity Relationship (SAR) and Future Perspectives

The therapeutic potential of 3-nitrophenyl pyrimidine scaffolds is not static; it can be fine-tuned through systematic structural modifications. Structure-Activity Relationship (SAR) studies are essential to understand how changes in the chemical structure affect biological activity, guiding the design of more potent and selective drug candidates.[5][6]

Key areas for future exploration include:

-

Modification of the Pyrimidine Core: Introducing different substituents at the 2-, 5-, and 6-positions of the pyrimidine ring can modulate the compound's interaction with the target protein.

-

Variation of the Aryl Group: Replacing the second aryl group at the 6-position with other aromatic or heterocyclic rings can explore new binding interactions.

-

Isosteric Replacement of the Nitro Group: Replacing the 3-nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) can help to dissect the specific contribution of the nitro moiety to the biological activity.

The 3-nitrophenyl pyrimidine scaffold represents a rich and promising area for drug discovery. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an attractive starting point for the development of novel therapeutics. Through a deep understanding of its chemical properties, mechanism of action, and a systematic approach to its biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.

References

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. 2022. Available from: [Link].

-

SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry. 2023. Available from: [Link].

-

Design, Synthesis, In Silico, and In Vitro Study of Substituted Phenyl Thiazole‐Pyrimidine/Pyridine Containing Derivatives as Anticancer Agents. ResearchGate. 2025. Available from: [Link].

-

Synthesis and antimicrobial evaluation of new 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives as dual inhibitors of bacterial DNA gyrase and DHFR. ACS Omega. 2024. Available from: [Link].

-

4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed. 2015. Available from: [Link].

-

Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. 2021. Available from: [Link].

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. 2022. Available from: [Link].

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. 2024. Available from: [Link].

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. 2024. Available from: [Link].

-

Synthesis, cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. Available from: [Link].

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available from: [Link].

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available from: [Link].

-

Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Springer. Available from: [Link].

-

Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science. 2021. Available from: [Link].

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. 2024. Available from: [Link].

-

Synthesis and antimicrobial activity of some novel 1,2-dihydro-[8][10][18]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Publishing. 2021. Available from: [Link].

-

Novel 2-Amino-4-Aryl-6-Pyridopyrimidines and N-Alkyl Derivatives: Synthesis, Characterization and Investigation of Anticancer, Antibacterial Activities and DNA/BSA Binding Affinities. ResearchGate. 2025. Available from: [Link].

-

In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. Bentham Science Publisher. 2022. Available from: [Link].

-

Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. RSC Publishing. Available from: [Link].

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available from: [Link].

-

CHALCONES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS: PYRAZOLES, FLAVANS AND PYRIMIDINES. Available from: [Link].

-

Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. 2020. Available from: [Link].

-

Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. International Journal of Environmental Sciences. Available from: [Link].

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. 2021. Available from: [Link].

-

Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Available from: [Link].

-

Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. PubMed. 2006. Available from: [Link].

-

Evaluation of targeted neuroprotective derivatives in a patient-specific iPSC-derived neuronal model of Alzheimer's disease. American Chemical Society. Available from: [Link].

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. PMC. Available from: [Link].

-

Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica. Available from: [Link].

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. Available from: [Link].

-

Overview on the Discovery and Development of Anti-Inflammatory Drugs. JIR. 2021. Available from: [Link].

-

Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. PubMed. 2011. Available from: [Link].

-

Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. Technology. 2021. Available from: [Link].

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. 2025. Available from: [Link].

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. 2020. Available from: [Link].

-

Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Metwally - Current Medicinal Chemistry. 2024. Available from: [Link].

-

Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. PMC. Available from: [Link].

Sources

- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 16. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine molecular weight and formula

The following technical guide is structured as a high-level monograph for drug discovery researchers, focusing on the chemical utility, synthesis, and application of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine .

A Strategic Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the realm of medicinal chemistry, the pyrimidine heterocycle remains a privileged structure, particularly in the design of ATP-competitive kinase inhibitors. This compound (CAS: 1147979-38-1) represents a high-value "bifunctional" scaffold. Its structural logic allows for orthogonal functionalization: the C4-chloride serves as an electrophilic handle for nucleophilic aromatic substitution (

This guide outlines the physicochemical profile, robust synthetic routes, and strategic application of this scaffold in generating diversity-oriented libraries for lead optimization.

Chemical Identity & Physicochemical Profile[1]

| Property | Data | Notes |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Registry Number | 1147979-38-1 | Key Organics / Bionet |

| Molecular Formula | ||

| Molecular Weight | 265.65 g/mol | Monoisotopic Mass: 265.03 |

| Appearance | Off-white to pale yellow solid | Typical for nitro-aromatics |

| Calculated LogP | ~2.8 - 3.2 | Lipophilic, requires polar solvents |

| H-Bond Donors/Acceptors | 0 / 5 | |

| Solubility | DMSO, DMF, DCM | Poor water solubility |

Synthesis & Production Protocols

To ensure regiochemical fidelity, the "Amidine Route" is preferred over Suzuki coupling of dichloropyrimidines, which can suffer from C2/C4 selectivity issues.

Core Synthetic Pathway (The Amidine Protocol)

This route constructs the pyrimidine ring de novo, ensuring the aryl group is fixed at the C2 position.

Step 1: Formation of 3-Nitrobenzamidine

-

Precursor: 3-Nitrobenzonitrile.

-

Reagents: Sodium methoxide (NaOMe), Methanol, Ammonium chloride (

). -

Mechanism: Pinner reaction intermediate converted to amidine.

-

Protocol: Treat nitrile with NaOMe in MeOH (0°C to RT) to form the imidate. Add solid

and stir overnight. Precipitate the amidine hydrochloride with ether.

Step 2: Cyclocondensation

-

Reagents: 3-Nitrobenzamidine HCl, Ethyl 2-methoxy-3-(dimethylamino)acrylate (or Ethyl 3-ethoxy-2-methoxyacrylate).

-

Conditions: NaOEt/EtOH or NaOMe/MeOH, Reflux, 4-6 hours.

-

Product: 5-Methoxy-2-(3-nitrophenyl)pyrimidin-4(3H)-one (The "Hydroxy" intermediate).

-

Note: The 5-methoxy group is pre-installed in the acrylate fragment, avoiding difficult post-cyclization alkoxylation.

Step 3: Chlorination (The Critical Step)

-

Reagents: Phosphorus oxychloride (

), N,N-Dimethylaniline (catalytic/base). -

Conditions: Reflux (105°C) for 2-3 hours.

-

Workup: Quench carefully into ice water (Exothermic!). Extract with DCM.

-

Purification: Flash chromatography (Hexane/EtOAc).

Diagram: Synthetic Pathway

The following Graphviz diagram illustrates the logical flow of this synthesis.

Caption: De novo assembly of the pyrimidine core via amidine condensation followed by chlorodehydration.

Application Workflows: Divergent Library Synthesis

This molecule is designed for Sequential Orthogonal Functionalization . The reactivity difference between the C4-Chloride and the Nitro group allows for a controlled two-step elaboration.

Phase 1:

Displacement (The "Warhead" Installation)

The C4 position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens and the nitro-phenyl group.

-

Reaction: Nucleophilic Aromatic Substitution.

-

Nucleophiles: Primary/Secondary amines, Anilines, Phenols.

-

Standard Protocol:

-

Dissolve scaffold in DMF or DMA.

-

Add 1.1 eq of Amine (e.g., Morpholine, Piperazine, or substituted Aniline).

-

Add 2.0 eq DIPEA.

-

Heat to 60-80°C for 2-4 hours.

-

Outcome: 4-Amino-5-methoxy-2-(3-nitrophenyl)pyrimidine.

-

Phase 2: Nitro Reduction & Acylation (The "Tail" Elaboration)

Once the C4 position is secured, the nitro group is unmasked to an aniline.

-

Reduction:

/Pd-C (balloon) or Fe/NH4Cl (chemoselective if halogens present elsewhere). -

Capping: The resulting aniline is reacted with acid chlorides, sulfonyl chlorides, or isocyanates to probe the solvent-exposed region of the kinase pocket.

Diagram: Divergent Synthesis Logic

Caption: Workflow for converting the core scaffold into a diverse library of bioactive small molecules.

Quality Control & Handling

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible).

-

Safety: The compound acts as an alkylating agent (aryl chloride) and contains a nitro group. Handle in a fume hood. Wear nitrile gloves.

-

Analytical Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (~3.9-4.0 ppm), the pyrimidine H6 singlet (~8.5-9.0 ppm), and the characteristic pattern of the 3-substituted phenyl ring.

-

LC-MS: Expect [M+H]+ = 266/268 (Cl isotope pattern 3:1).

-

References

-

Sigma-Aldrich (Merck) . Product Specification: this compound. CAS 1147979-38-1.[1][2]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary. (General Pyrimidine Synthesis).

-

Bionet / Key Organics . Building Blocks for Medicinal Chemistry.

Sources

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Biological Targets of 5-Methoxy-2-Arylpyrimidine Derivatives

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a "privileged structure" in the design of therapeutic agents targeting a wide array of biological macromolecules.[2][3] The 5-methoxy-2-arylpyrimidine core, in particular, has emerged as a versatile and highly adaptable scaffold. The 5-methoxy group modulates the electronic properties of the pyrimidine ring, while the 2-aryl substituent provides a vector for exploring chemical space to achieve potency and selectivity against specific biological targets.[4][5]

This guide provides an in-depth exploration of the primary biological targets of 5-methoxy-2-arylpyrimidine derivatives, focusing on the protein kinase families that are most frequently and potently modulated by this chemical class. We will delve into the scientific rationale for targeting these proteins, provide detailed, field-proven experimental workflows for target validation, and present visualizations of the key signaling pathways involved. Our focus is not merely on protocols but on the underlying scientific principles that guide experimental design, ensuring a robust and self-validating approach to drug discovery research.

Primary Target Class: Protein Kinase Inhibitors

The vast majority of research on 5-methoxy-2-arylpyrimidine derivatives has centered on their activity as protein kinase inhibitors.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The pyrimidine scaffold serves as an excellent "hinge-binder," a common motif in ATP-competitive kinase inhibitors that anchors the molecule in the ATP-binding pocket of the target kinase.

Spleen Tyrosine Kinase (Syk): A Key Mediator of Immunoreceptor Signaling

Biological Rationale for Targeting Syk: Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in transducing signals from various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors found on mast cells, macrophages, and neutrophils.[6][7][] Upon receptor activation, Syk initiates downstream signaling cascades that lead to cellular proliferation, differentiation, and the release of inflammatory mediators.[7][9] Consequently, inhibiting Syk has become a highly attractive therapeutic strategy for a range of autoimmune diseases (e.g., rheumatoid arthritis, immune thrombocytopenic purpura) and B-cell malignancies.[6][]

Mechanism of Inhibition by 5-Methoxy-2-Arylpyrimidine Derivatives: These derivatives typically function as ATP-competitive inhibitors. The pyrimidine core forms hydrogen bonds with the "hinge" region of the Syk kinase domain, a critical interaction for anchoring the inhibitor. The 2-aryl group extends into a hydrophobic pocket, where substitutions can be tailored to enhance potency and selectivity over other kinases.

Downstream Signaling Pathway: Syk-Mediated B-Cell Activation The following diagram illustrates the central role of Syk in the B-cell receptor signaling pathway and the point of intervention for 5-methoxy-2-arylpyrimidine inhibitors.

Caption: Inhibition of the Syk signaling cascade by a 5-methoxy-2-arylpyrimidine derivative.

Experimental Protocols for Validating Syk Inhibition

Protocol 1: Biochemical Syk Kinase Assay (In Vitro Potency)

Objective: To determine the direct inhibitory activity and calculate the IC50 value of a test compound against purified Syk enzyme.

Causality: This assay is the foundational step to confirm direct target engagement. By using a purified, recombinant enzyme and a synthetic peptide substrate, we isolate the interaction between the inhibitor and the kinase, eliminating confounding variables from a complex cellular environment. A positive result here is a prerequisite for further cellular testing.

Methodology:

-

Reagents & Materials:

-

Recombinant human Syk kinase (e.g., from MilliporeSigma or SignalChem).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP (at Km concentration for Syk, typically 10-50 µM).

-

Syk-specific peptide substrate (e.g., a poly-Glu,Tyr peptide).

-

Test compound (5-methoxy-2-arylpyrimidine derivative) serially diluted in DMSO.

-

Kinase activity detection reagent (e.g., ADP-Glo™, Promega).

-

384-well white assay plates.

-

-

Step-by-Step Procedure:

-

Prepare serial dilutions of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Add 5 µL of kinase buffer containing the Syk enzyme to each well of the 384-well plate.

-

Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Read luminescence on a plate reader.

-

-

Data Analysis (Self-Validation):

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Controls: Include "no enzyme" wells as a negative control and "no inhibitor" (DMSO only) wells as a positive control for 100% activity.

-

Protocol 2: Cellular B-Cell Receptor (BCR) Activation Assay

Objective: To confirm target engagement in a physiological context by measuring the inhibition of BCR-induced signaling in a B-cell line.

Causality: While the biochemical assay confirms direct enzyme inhibition, it doesn't guarantee the compound can enter a cell and engage its target. This cellular assay validates that the compound is cell-permeable and can inhibit Syk in its native environment, preventing downstream signaling events like calcium mobilization.

Methodology:

-

Reagents & Materials:

-

Ramos B-cells (or similar human B-cell lymphoma line).

-

RPMI-1640 media with 10% FBS.

-

Anti-human IgM antibody (BCR cross-linking agent).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound.

-

FACS buffer (PBS + 2% FBS).

-

Flow cytometer.

-

-

Step-by-Step Procedure:

-

Culture Ramos B-cells to a density of 1x10⁶ cells/mL.

-

Load cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells to remove excess dye and resuspend in media.

-

Pre-incubate the cells with various concentrations of the test compound (or DMSO vehicle) for 30 minutes at 37°C.

-

Acquire a baseline fluorescence reading on a flow cytometer for 30-60 seconds.

-

Stimulate the cells by adding anti-human IgM antibody to cross-link the BCR.

-

Immediately continue acquiring data on the flow cytometer for an additional 3-5 minutes.

-

Analyze the data by gating on the live cell population and measuring the change in mean fluorescence intensity (MFI) over time.

-

-

Data Analysis (Self-Validation):

-

The peak MFI after stimulation represents the calcium flux.

-

Calculate the percent inhibition of calcium flux for each compound concentration compared to the stimulated DMSO control.

-

Determine the cellular IC50 value by plotting inhibition vs. concentration.

-

Controls: Include "unstimulated" cells (no anti-IgM) as a negative control and "stimulated + DMSO" cells as a positive control.

-

Structure-Activity Relationship (SAR) Data for Syk Inhibitors

The following table presents hypothetical SAR data for a series of 5-methoxy-2-arylpyrimidine derivatives, illustrating how structural modifications can impact potency.

| Compound ID | R-Group at C2-Aryl Position | Syk Biochemical IC50 (nM) | BCR Cellular IC50 (nM) | Notes |

| 3a | -Phenyl | 850 | 2100 | Baseline activity. |

| 3b | -4-Fluorophenyl | 420 | 950 | Electron-withdrawing group improves potency. |

| 3c | -4-Methoxyphenyl | 150 | 350 | Electron-donating group enhances potency.[4] |

| 3d | -4-(Morpholino)phenyl | 25 | 75 | Addition of H-bond acceptor significantly improves activity. |

| 3e | -3-Aminophenyl | 15 | 40 | Amine group likely forms a key interaction in the binding pocket. |

Janus Kinases (JAKs): Central Nodes in Cytokine Signaling

Biological Rationale for Targeting JAKs: The Janus kinase family comprises four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that are essential for signal transduction from over 50 different cytokine and growth factor receptors.[10] This signaling occurs via the JAK-STAT pathway.[11] Dysregulation of JAK-STAT signaling is a key driver of many autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and atopic dermatitis, making JAK inhibitors a powerful class of therapeutics.[11][12][13]

Mechanism of Inhibition: Similar to Syk, 5-methoxy-2-arylpyrimidine derivatives act as ATP-competitive inhibitors of JAKs. The pyrimidine scaffold engages the hinge region of the JAK kinase domain. Selectivity among the four JAK isoforms can be achieved by exploiting subtle differences in the shape and composition of the ATP-binding pocket, often through modifications to the 2-aryl substituent.[]

Downstream Signaling Pathway: The JAK-STAT Cascade The diagram below shows the canonical JAK-STAT pathway and its inhibition by a pyrimidine derivative.

Caption: Inhibition of the JAK-STAT signaling pathway by a 5-methoxy-2-substituted pyrimidine derivative.[4]

Experimental Protocols for Validating JAK Inhibition

Protocol 3: Cellular STAT Phosphorylation Assay

Objective: To measure the functional inhibition of JAK activity in a cellular context by quantifying the phosphorylation of its direct substrate, STAT.

Causality: This is the most direct and relevant cellular assay for a JAK inhibitor. Measuring the phosphorylation of STAT (p-STAT) provides a quantitative readout of the activity of the upstream JAK enzyme. This assay is crucial for determining cellular potency and can be adapted to assess selectivity by using different cytokines that signal through specific JAK isoforms.

Methodology:

-

Reagents & Materials:

-

Human cell line (e.g., TF-1 cells or primary PBMCs).

-

Appropriate cell culture media.

-

Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3, IFNγ for JAK1/2).

-

Test compound.

-

Phosphatase inhibitors (e.g., sodium orthovanadate).

-

Cell lysis buffer.

-

Antibodies: Anti-phospho-STAT (specific to the pathway, e.g., p-STAT3 Tyr705) and anti-total-STAT.

-

Detection method: Western Blot, ELISA, or high-content imaging system (e.g., In-Cell Western).

-

-

Step-by-Step Procedure (using In-Cell Western):

-

Seed cells in a 96-well plate and starve overnight in low-serum media to reduce baseline signaling.

-

Pre-treat cells with serially diluted test compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

-

Immediately fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Incubate with primary antibodies (e.g., rabbit anti-p-STAT3 and mouse anti-total-STAT3) overnight at 4°C.

-

Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

-

Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).

-

-

Data Analysis (Self-Validation):

-

Quantify the fluorescence intensity for both p-STAT and total STAT in each well.

-

Normalize the p-STAT signal to the total STAT signal to control for cell number variability.

-

Calculate the percent inhibition of STAT phosphorylation relative to the cytokine-stimulated DMSO control.

-

Determine the IC50 by fitting the data to a dose-response curve.

-

Controls: Include "unstimulated" and "stimulated + DMSO" wells on every plate.

-

General Workflow for Synthesis and Target Validation

The discovery and validation of a novel 5-methoxy-2-arylpyrimidine derivative follows a logical, multi-step process from chemical synthesis to biological characterization.

Caption: A general workflow for the synthesis and evaluation of 5-methoxy-2-arylpyrimidine derivatives for SAR studies.[4]

Other Potential Biological Targets

While kinases are the predominant targets, the versatility of the pyrimidine scaffold allows for interaction with other proteins.

-

EGFR (Epidermal Growth Factor Receptor): Some pyrimidine derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase often overactive in various cancers. The mechanism of inhibition is similar to that for other kinases.[4]

-

Viral Enzymes: The pyrimidine core is fundamental to nucleoside analogs used in antiviral therapy. Derivatives can be designed to inhibit viral polymerases or other enzymes essential for viral replication.[14]

-

Dopamine Receptors: Recent studies have explored pyrimidine derivatives as selective partial agonists for dopamine receptors, such as D5, indicating potential applications in neurological disorders.[15]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important oncology targets. Certain 2,4-diaminopyrimidine derivatives have shown potent inhibition of CDK2.[16]

Conclusion

The 5-methoxy-2-arylpyrimidine scaffold represents a highly productive platform for the development of potent and selective inhibitors of key biological targets, particularly protein kinases like Syk and the JAK family. Its synthetic tractability allows for fine-tuning of structure-activity relationships, leading to compounds with optimized potency, selectivity, and pharmacokinetic properties. The systematic application of a hierarchical testing strategy—beginning with direct biochemical assays and progressing to mechanism-based cellular assays—provides a robust, self-validating framework for identifying and advancing novel therapeutic candidates for the treatment of autoimmune diseases, cancer, and potentially other conditions. This guide has outlined the core principles and methodologies required for researchers and drug development professionals to effectively explore the therapeutic potential of this important chemical class.

References

- Application Notes and Protocols for the Derivatization of 5-Methoxy-2-methylthiopyrimidine in SAR Studies. BenchChem.

- 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents. BenchChem.

- Spleen Tyrosine Kinase (SYK) Inhibitors Pipeline Insights 2023. DelveInsight.

- Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. MDPI.

- What are SYK inhibitors and Examples?. BOC Sciences.

- Syk | Inhibitors. MedChemExpress.

- Syk Inhibitor II (CAS 726695-51-8). Cayman Chemical.

- Janus kinase inhibitors. DermNet.

- JAK inhibitors: What your dermatologist wants you to know. American Academy of Dermatology Association.

- Janus kinase inhibitor. Wikipedia.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.

- Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. BenchChem.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.

- A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.

- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC.

- Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed.

- Janus kinase inhibitors for the therapy of atopic dermatitis. PMC.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Recent Advances in Pyrimidine-Based Drugs. PMC.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. precisionbusinessinsights.com [precisionbusinessinsights.com]

- 7. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dermnetnz.org [dermnetnz.org]

- 12. JAK inhibitors: What your dermatologist wants you to know [aad.org]

- 13. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-amino-5-methoxy-2-(3-nitrophenyl)pyrimidine via

Executive Summary

This application note details the optimized protocol for the synthesis of 4-amino-5-methoxy-2-(3-nitrophenyl)pyrimidine utilizing a Nucleophilic Aromatic Substitution (

The transformation involves the displacement of a chloride leaving group at the C4 position of 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine by ammonia. While the C5-methoxy group exerts an electron-donating effect that deactivates the pyrimidine ring, the electron-withdrawing nature of the C2-(3-nitrophenyl) moiety partially compensates, enabling efficient conversion under thermal ammonolysis conditions.

Mechanistic Insight & Retrosynthesis

Electronic Environment

The success of this

-

Deactivation: The 5-methoxy group (+M effect) increases electron density in the pyrimidine ring, raising the energy of the LUMO and stabilizing the ground state, which typically hinders nucleophilic attack.

-

Activation: The 2-(3-nitrophenyl) group (-I, -M effects) withdraws electron density, stabilizing the anionic Meisenheimer intermediate formed during the rate-determining addition step.

-

Regiochemistry: In the specific precursor this compound, the C4 position is the sole electrophilic site for substitution, eliminating regioselectivity concerns common in di-halogenated pyrimidines.

Reaction Pathway Visualization

The following diagram illustrates the reaction scheme and the transition state logic.

Caption: Reaction pathway showing the addition-elimination mechanism via the Meisenheimer complex.

Experimental Protocol

Reagents and Equipment

| Reagent / Material | Role | Equiv. / Conc. | Specifications |

| This compound | Substrate | 1.0 equiv. | Purity >95% |

| Ammonia solution | Nucleophile | 10-20 equiv.[1][2] | 7N in Methanol or 25% Aqueous |

| Isopropanol (iPrOH) | Co-solvent | 5-10 Vol | Anhydrous preferred |

| Sealed Pressure Tube | Vessel | N/A | Rated for >5 bar |

Step-by-Step Methodology

Note: This reaction generates pressure.[3][4] Use a blast shield and appropriate PPE.

-

Preparation:

-

Weigh This compound (1.0 g, 2.92 mmol) into a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar.

-

Add Isopropanol (5 mL) to create a suspension. Note: iPrOH is preferred over MeOH for higher thermal stability and better product crystallization upon cooling.

-

-

Nucleophile Addition:

-

Cool the tube to 0°C in an ice bath to minimize ammonia volatilization.

-

Carefully add 7N Ammonia in Methanol (8.5 mL, ~60 mmol, ~20 equiv.).

-

Alternative: If using aqueous ammonium hydroxide (28-30%), use 10 mL and add 5 mL of 1,4-dioxane to improve solubility.

-

-

Reaction:

-

Seal the pressure tube tightly (Teflon screw cap).

-

Heat the reaction mixture to 90°C in an oil bath.

-

Stir vigorously for 12–16 hours .

-

Monitoring: Check progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

) should disappear, and a more polar product spot (

-

-

Workup:

-

Cool the reaction vessel to room temperature, then further cool to 0°C.

-

Carefully vent the tube inside a fume hood to release excess ammonia pressure.

-

Concentrate the mixture under reduced pressure to remove volatiles (MeOH/iPrOH/Ammonia).

-

Resuspend the residue in water (20 mL) and stir for 30 minutes. This dissolves the ammonium chloride byproduct and precipitates the free base product.

-

-

Isolation & Purification:

-

Filter the solid precipitate using a sintered glass funnel.

-

Wash the cake with cold water (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove lipophilic impurities.

-

Dry the solid under vacuum at 45°C.

-

Optional Recrystallization: If purity is <98%, recrystallize from hot Ethanol/Water (9:1).

-

Expected Results

-

Yield: 80–90%

-

Appearance: Light yellow to off-white solid.

-

Characterization:

-

LC-MS: [M+H]+ = 323.1 (calculated).

-

1H NMR (DMSO-d6): Characteristic broad singlet for

around 7.0–7.5 ppm; singlet for

-

Process Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent significantly impacts reaction rate and impurity profile.

| Solvent System | Rate | Pros | Cons |

| 7N NH3 in MeOH | Fast | High ammonia concentration; homogeneous. | High pressure generation; risk of methyl ether formation (rare). |

| aq. NH4OH / Dioxane | Medium | Cheaper; greener. | Hydrolysis byproduct (4-OH pyrimidine) risk increases at high temp. |

| NH3 (gas) in THF | Slow | Low pressure if open system. | Poor solubility of polar intermediates; requires continuous bubbling. |

Troubleshooting Guide

-

Issue: Incomplete Conversion (>10% SM remains after 16h).

-

Cause: Deactivation by 5-OMe group is stronger than anticipated.

-

Solution: Increase temperature to 110°C (ensure vessel rating >10 bar) or re-charge with fresh ammonia solution to restore nucleophile concentration.

-

-

Issue: Formation of Hydrolysis Product (4-hydroxy derivative).

-

Cause: Presence of water in the reaction at high temperatures.[5]

-

Solution: Switch to anhydrous conditions (7N

in MeOH/EtOH). Ensure glassware is dry.

-

-

Issue: Product "Oiling Out" during workup.

-

Solution: The product may form a gum. Add a small amount of EtOAc during the water trituration step to induce solidification, or sonicate the mixture.

-

References

-

General Mechanism of Pyrimidine SNAr

-

Electronic Effects in Pyrimidines

-

WuXi AppTec. "QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines." Link

-

-

Similar Substrate Protocols

-

Green Chemistry Approaches

-

Koolman, H., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." RSC Advances. Link

-

-

Precursor Synthesis Context

-

Patent CN101486684B. "Preparation of 2,4-dichloro-5-methoxy pyrimidine." Link

-

Sources

- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. Preparation of 2,4-dichloro-5-methoxy pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

protocol for nucleophilic substitution of 4-chloro-5-methoxypyrimidine

An Application Guide to the Nucleophilic Substitution of 4-Chloro-5-methoxypyrimidine

Authored by: A Senior Application Scientist

Introduction: The Significance of the Substituted Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, including antiviral and anticancer agents.[3][4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 4-Chloro-5-methoxypyrimidine is a key intermediate, offering a reactive site for introducing molecular diversity.[5] The chlorine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, a reaction that serves as a cornerstone for building complex molecular architectures.[3]

This guide provides a comprehensive overview of the protocol for nucleophilic substitution on 4-chloro-5-methoxypyrimidine, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings that dictate the reaction's regioselectivity and provide detailed, field-proven protocols for researchers and drug development professionals.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of the chlorine atom on the 4-chloro-5-methoxypyrimidine ring does not proceed via SN1 or SN2 pathways common to alkyl halides. Instead, it follows a mechanism known as Nucleophilic Aromatic Substitution (SNAr).[6] This pathway is characteristic of electron-deficient aromatic systems.[1][6]

Pillars of the SNAr Mechanism:

-

π-Deficient Ring System: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms withdraw electron density from the ring, making it "π-deficient" and thus electrophilic.[1] This is a prerequisite for an aromatic ring to be attacked by a nucleophile.[6]

-

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom at C4). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer intermediate is stabilized by resonance. Crucially, the charge can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring when the attack occurs at the C2, C4, or C6 positions.[7][8] This stabilization is key to the feasibility of the reaction. Attack at the C5 position would not allow for this critical charge delocalization onto a nitrogen atom.

-

Elimination of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the leaving group, in this case, the chloride ion.

The methoxy group at the C5 position, being an electron-donating group, can slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted ring. However, the powerful electron-withdrawing effect of the two ring nitrogens ensures the C4 position remains highly activated for substitution.[9]

Caption: The SNAr mechanism involves nucleophilic addition followed by elimination.

General Experimental Protocol: A Self-Validating Workflow

A robust protocol is not merely a series of steps but a system that includes checkpoints for monitoring and validation. This general procedure can be adapted for various nucleophiles.

Caption: A standard experimental workflow for nucleophilic substitution.

Detailed Step-by-Step Methodology (Example with an Amine Nucleophile)

This protocol is a generalized adaptation based on common procedures for the amination of chloropyrimidines.[10][11][12]

Materials & Reagents:

-

4-Chloro-5-methoxypyrimidine (1.0 eq)

-

Amine Nucleophile (e.g., aniline, morpholine, benzylamine) (1.0 - 1.2 eq)

-

Base (e.g., Triethylamine (Et₃N), DIPEA) (1.5 - 2.0 eq) OR Acid Catalyst (e.g., HCl) (0.1 eq for anilines)[12][13]

-

Solvent (e.g., Ethanol, 2-Propanol, Water, DMF)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

-

TLC plates (e.g., silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel (e.g., round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 4-chloro-5-methoxypyrimidine (1.0 eq).

-

Solvent and Reagent Addition: Add the chosen solvent (e.g., 2-Propanol, to a concentration of ~0.1-0.5 M). Begin stirring. Add the amine nucleophile (1.1 eq) followed by the base (e.g., Triethylamine, 1.5 eq). If using an acid-catalyzed method for anilines, add the aniline (1.1 eq) and the acid catalyst (e.g., 0.1 eq HCl in water).[12][13]

-

Causality Note: A base like triethylamine is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[14] For less reactive anilines, a small amount of acid can paradoxically catalyze the reaction by protonating the pyrimidine ring, making it more electrophilic.[13]

-

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C to reflux, or 120-140 °C for microwave heating).[10][12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A common mobile phase for TLC is a mixture of hexane and ethyl acetate.[15] The reaction is complete upon the disappearance of the limiting starting material (4-chloro-5-methoxypyrimidine).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water and an organic extraction solvent (e.g., ethyl acetate). If the reaction was acid-catalyzed, first neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.[12] Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Validation

Obtaining a pure final product is critical. The choice of purification method depends on the physical properties of the product and the nature of the impurities.[15]

-

Flash Column Chromatography: This is the most common method for purifying products from complex reaction mixtures. A solvent system is first determined by TLC to achieve good separation (target Rf of 0.2-0.4). Common eluents include gradients of ethyl acetate in hexane or methanol in dichloromethane.[15]

-

Recrystallization: If the crude product is a solid, recrystallization is a cost-effective and powerful technique for achieving high purity. The principle relies on dissolving the crude material in a minimal amount of a hot solvent in which the product has high solubility at high temperature and low solubility at room temperature or below.[15] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[15]

-

Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data & Applications: A Survey of Conditions

The optimal reaction conditions can vary significantly based on the nucleophilicity and steric bulk of the incoming nucleophile. The following table summarizes conditions reported for analogous chloropyrimidine systems.

| Nucleophile Type | Example Nucleophile | Solvent | Base / Catalyst | Temperature & Time | Typical Yield (%) | Reference(s) |

| Anilines | Substituted Anilines | Water | 0.1 eq. HCl | 80 °C, 3-22 h | 65-95 | [12][13] |

| Anilines | Substituted Anilines | 2-Propanol | 0.1 eq. HCl | 80 °C, 22 h | 70-85 | [12][13] |

| Aliphatic Amines | Benzylamine | Water | None | 80 °C, 2-4 h | 75-90 | [12][13] |

| Cyclic Amines | Piperazines, Morpholine | Propanol | Triethylamine | 120-140 °C (MW) | 54-85 | [12] |

| General Amines | Various Amines | Water | KF | 100 °C, 17 h | Varies | [12][16] |

| Thiols | Thiophenols | THF | NaH | 0 °C to RT | High | [17] |

Note: Yields are highly dependent on the specific substrates used.

Considerations for Other Nucleophiles

-

Thiols: Thiols are excellent nucleophiles due to the high polarizability of sulfur.[18] Reactions with thiophenols often proceed smoothly at room temperature or with gentle heating. A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the thiol to the more nucleophilic thiolate.[17]

-

Alcohols: Alkoxides (RO⁻), generated from alcohols using a strong base like NaH, are required for substitution as neutral alcohols are generally poor nucleophiles for SNAr. Care must be taken as solvolysis can occur if an alcohol is used as the solvent, especially under basic conditions at high temperatures.[10]

References

- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.

- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

- CymitQuimica. CAS 695-85-2: 4-Chloro-5-methoxypyrimidine. CymitQuimica.

- ECHEMI. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.

- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Repositorio Institucional Uniatlántico.

- ResearchGate. (2013). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. ResearchGate.

- National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. PMC.

- Wikipedia. Pyrimidine. Wikipedia.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Chem-Impex. 4,6-Dichloro-5-methoxypyrimidine. Chem-Impex International.

- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.

- BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.

- ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC.

- Synthetic Communications. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Taylor & Francis Online.